molecular formula C25H22N2O6S B2453542 methyl 2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 1114650-99-5

methyl 2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2453542
CAS No.: 1114650-99-5
M. Wt: 478.52
InChI Key: WCTONPPPLKJHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C25H22N2O6S and its molecular weight is 478.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[2-(4-methoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-32-19-14-12-18(13-15-19)26-22(28)16-27-24(25(29)33-2)23(17-8-4-3-5-9-17)20-10-6-7-11-21(20)34(27,30)31/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTONPPPLKJHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a compound of significant interest due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound belongs to the class of 1,2-benzothiazine derivatives , which are known for their pharmacological significance. The molecular formula is C20H20N2O4SC_{20}H_{20}N_2O_4S, and it features a complex structure that contributes to its biological activity.

Anti-inflammatory Properties

Research has indicated that derivatives of benzothiazine exhibit anti-inflammatory effects. For instance, compounds similar to methyl 2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine have been shown to inhibit pro-inflammatory cytokines in various models, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies revealed that it can inhibit the proliferation of breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Effects

Benzothiazine derivatives have also been reported to possess antimicrobial properties. Specific studies have shown that certain analogs exhibit significant antibacterial and antifungal activity, making them candidates for further development as antimicrobial agents .

The biological activities of methyl 2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It has been shown to affect pathways related to cell survival and apoptosis, particularly through the modulation of NF-kB and MAPK signaling cascades .
  • Reactive Oxygen Species (ROS) Scavenging : The compound may also exhibit antioxidant properties by scavenging ROS, thus protecting cells from oxidative damage .

Case Studies

StudyFindings
Zia-ur-Rehman et al., 2009Evaluated anti-inflammatory activity in animal modelsDemonstrated significant reduction in inflammation markers
Ahmad et al., 2008Tested anticancer effects on various cell linesShowed potent cytotoxicity against MDA-MB-231 and SK-Hep-1 cells
Bihovsky et al., 2004Investigated enzyme inhibitionIdentified potential as a calpain I inhibitor

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C25H22N2O6SC_{25}H_{22}N_{2}O_{6}S and a molecular weight of approximately 478.52 g/mol. Its structure features a benzothiazine core, which is known for its potential pharmacological properties. The specific arrangement of functional groups in this compound contributes to its biological activity.

Pharmacological Applications

  • Antibacterial Activity : Research has indicated that benzothiazine derivatives exhibit promising antibacterial properties. For instance, studies on related compounds have shown effectiveness against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Effects : Compounds within the benzothiazine class have been evaluated for their anti-inflammatory properties. In particular, studies have demonstrated that certain derivatives can outperform traditional anti-inflammatory drugs like Piroxicam and Meloxicam in terms of analgesic and anti-inflammatory effects .
  • Antitumor Activity : There is growing interest in the antitumor potential of benzothiazine derivatives. The ability of these compounds to inhibit cancer cell proliferation has been documented, making them candidates for further development as anticancer agents .
  • Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of benzothiazine derivatives, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of 1,4-benzothiazine derivatives demonstrated significant antibacterial activity against various strains of bacteria. The most active compounds were identified through bioactivity assessments, highlighting their potential use in clinical settings for infection control .

Case Study 2: Anti-inflammatory Mechanisms

Research comparing the anti-inflammatory effects of methyl 2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide with conventional non-steroidal anti-inflammatory drugs (NSAIDs) revealed that certain benzothiazine derivatives exhibited superior selectivity for COX-2 inhibition over COX-1, indicating a potentially safer profile with fewer gastrointestinal side effects .

Case Study 3: Antitumor Activity

In vitro studies demonstrated that benzothiazine derivatives could inhibit the growth of cancer cell lines. The mechanism was linked to the induction of apoptosis in malignant cells, suggesting a pathway for therapeutic application in oncology .

Data Summary Table

Application AreaActivity TypeKey Findings
AntibacterialInhibition of Staphylococcus aureusPromising results against multi-drug resistant strains
Anti-inflammatoryCOX inhibitionHigher selectivity for COX-2 compared to traditional NSAIDs
AntitumorCytotoxicityInduction of apoptosis in cancer cell lines
AntioxidantFree radical scavengingPotential benefits in oxidative stress-related conditions

Preparation Methods

Saccharin Derivative Functionalization

The 1,2-benzothiazine core is synthesized from saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). Alkylation at the N2 position using methyl chloroacetate under basic conditions yields methyl 3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide. Ultrasonic irradiation in dimethylformamide (DMF) with potassium carbonate accelerates this step, achieving 85% yield in 2 hours.

Reaction Conditions :

  • Reagents : Saccharin (1 eq), methyl chloroacetate (1.2 eq), K₂CO₃ (2 eq).
  • Solvent : DMF, ultrasonic irradiation (40 kHz).
  • Temperature : 50°C.

Ring Expansion to 1,2-Benzothiazine

The isothiazoline intermediate undergoes ring expansion under basic conditions. Treatment with sodium methoxide in methanol rearranges the scaffold to methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Intermediate A).

Key Spectral Data :

  • ¹H NMR (DMSO-d₆) : δ 12.08 (s, 1H, OH), 8.11–7.50 (m, 4H, aromatic), 3.95 (s, 3H, COOCH₃).
  • Yield : 70–75% after recrystallization.

Installation of the 2-[(4-Methoxyphenyl)amino]-2-oxoethyl Side Chain

Acylation at Position 2

Intermediate B is synthesized by treating the 4-phenyl derivative with chloroacetyl chloride in anhydrous tetrahydrofuran (THF). Triethylamine acts as a base to scavenge HCl, yielding methyl 2-(chloroacetyl)-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

Reaction Metrics :

  • Yield : 82%.
  • ¹H NMR (CDCl₃*) : δ 4.32 (s, 2H, CH₂Cl), 3.96 (s, 3H, COOCH₃).

Amidation with 4-Methoxyaniline

The chloroacetyl group undergoes nucleophilic substitution with 4-methoxyaniline in refluxing ethanol, forming the target compound.

Procedure :

  • Reagents : Intermediate B (1 eq), 4-methoxyaniline (1.2 eq).
  • Solvent : Ethanol, reflux (80°C, 6 hours).
  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
  • Yield : 76%.

Characterization Data :

  • ESI-MS : m/z 527 [M+H]⁺.
  • ¹H NMR (DMSO-d₆) : δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.21 (s, 2H, CH₂CO), 3.93 (s, 3H, COOCH₃), 3.74 (s, 3H, OCH₃).

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Amidation

Microwave irradiation (100°C, 30 minutes) reduces reaction time for the amidation step to 1 hour, improving yield to 81%.

Green Chemistry Approaches

Solvent-free conditions using nano-Fe₃O₄ catalysts achieve comparable yields (78%) while reducing waste.

Table 1: Comparison of Synthetic Methods

Step Method Conditions Yield (%)
N-Alkylation Ultrasonic DMF, 50°C, 2h 85
Friedel-Crafts Conventional CH₂Cl₂, AlCl₃, 12h 68
Amidation Reflux Ethanol, 6h 76
Amidation Microwave Ethanol, 1h 81

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at position 1 are mitigated by steric hindrance from the 4-phenyl group.
  • Oxidation Control : Over-oxidation to sulfonic acids is prevented by using mild oxidants (e.g., H₂O₂ in acetic acid).
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves diastereomers formed during acylation.

Q & A

Basic Research Question

  • X-ray crystallography confirms the distorted half-chair conformation of the thiazine ring and quantifies intermolecular interactions (e.g., C–H⋯O/S, π-π stacking with centroid distances of ~3.6 Å) .
  • NMR spectroscopy identifies substituent effects: The 4-methoxyphenyl group deshields adjacent protons, while the 1,1-dioxide sulfonyl group influences chemical shifts in 13C^{13}\text{C} spectra.
  • IR spectroscopy detects characteristic stretches (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150–1300 cm⁻¹) .

What advanced strategies address contradictions in reaction outcomes for analogous benzothiazine derivatives?

Advanced Research Question
Discrepancies in synthesis (e.g., variable yields or byproducts) arise from:

  • Substituent steric effects : Bulky groups (e.g., 4-phenyl) hinder alkylation efficiency.
  • Solvent polarity : Acetonitrile vs. DMF alters reaction kinetics and byproduct formation .
    Mitigation strategies :
  • Use high-resolution mass spectrometry (HRMS) to track intermediate stability.
  • Optimize green chemistry approaches (e.g., microwave-assisted synthesis) to improve reproducibility .

How do substituents influence the compound’s conformation and intermolecular interactions?

Advanced Research Question

  • The 4-phenyl group induces steric strain, favoring a non-planar thiazine ring (deviations up to ±0.0336 Å from planarity) .
  • The 4-methoxyphenylamino-oxoethyl side chain promotes hydrogen bonding (C=O⋯H–N) and π-π interactions, critical for crystal packing and solubility .
  • Methoxy vs. ethoxy substitutions at O3 alter C–O bond lengths (e.g., 1.336–1.352 Å), impacting hydrogen-bonding networks .

What computational and experimental approaches predict the compound’s biological activity?

Advanced Research Question

  • Docking studies : Compare the compound’s structure with known benzothiazine derivatives (e.g., anti-inflammatory agents targeting cyclooxygenase) to identify binding motifs .
  • In vitro assays : Test inhibition of Calpain I or endothelin receptors using fluorogenic substrates, as related derivatives show activity in these pathways .
  • Structure-activity relationship (SAR) : Correlate substituent electronic profiles (e.g., methoxy vs. methyl groups) with bioactivity using Hammett constants or DFT calculations.

How can researchers resolve discrepancies in crystallographic data for similar benzothiazine derivatives?

Advanced Research Question
Conflicting reports on bond lengths or conformations arise from:

  • Crystallization solvents (e.g., chloroform vs. methanol) altering hydrogen-bonding patterns.
  • Temperature-dependent polymorphism (e.g., room-temperature vs. 120 K data) .
    Solutions :
  • Perform variable-temperature XRD to assess thermal effects.
  • Use Hirshfeld surface analysis to quantify intermolecular interactions and validate packing models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.